

# Navigating TAS2940 Clinical Trials: A Technical Support Resource

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## Compound of Interest

Compound Name: TAS2940

Cat. No.: B15523230

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This technical support center provides essential information for researchers, scientists, and drug development professionals working with **TAS2940**, a novel, brain-penetrable, irreversible pan-ERBB inhibitor. The following sections offer troubleshooting guidance and frequently asked questions regarding dose-limiting toxicities (DLTs) observed in clinical trials, based on currently available data.

## Dose-Limiting Toxicities (DLTs) in TAS2940 Clinical Trials

As of the latest available data, clinical investigations into **TAS2940** are in their initial phase. A first-in-human, open-label, multicenter Phase 1 study (NCT04982926) is currently underway to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of **TAS2940**. This study is enrolling patients with advanced or metastatic solid tumors that are not amenable to approved or available therapies.[1][2]

The dose-escalation portion of this trial is designed to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[2] According to a report from May 2023, no dose-limiting toxicities have been reported in patients with dose escalation up to 240 mg once daily (QD).[3] The study is ongoing, and further data on the safety profile and potential DLTs at higher doses are being collected.[3]

**Table 1: Summary of Dose Escalation and DLT Status in the TAS2940-101 Trial**

Parameter	Information	Reference
Clinical Trial ID	NCT04982926	[3]
Trial Phase	Phase 1	[3]
Patient Population	Advanced solid tumors with HER2/EGFR aberrations	[3]
Starting Dose	15 mg QD	[3]
Planned Dose Levels	15, 30, 60, 120, 240, and 480 mg	[3]
DLT Status (as of Jan 24, 2023)	No DLTs reported up to 240 mg QD	[3]

## Experimental Protocols

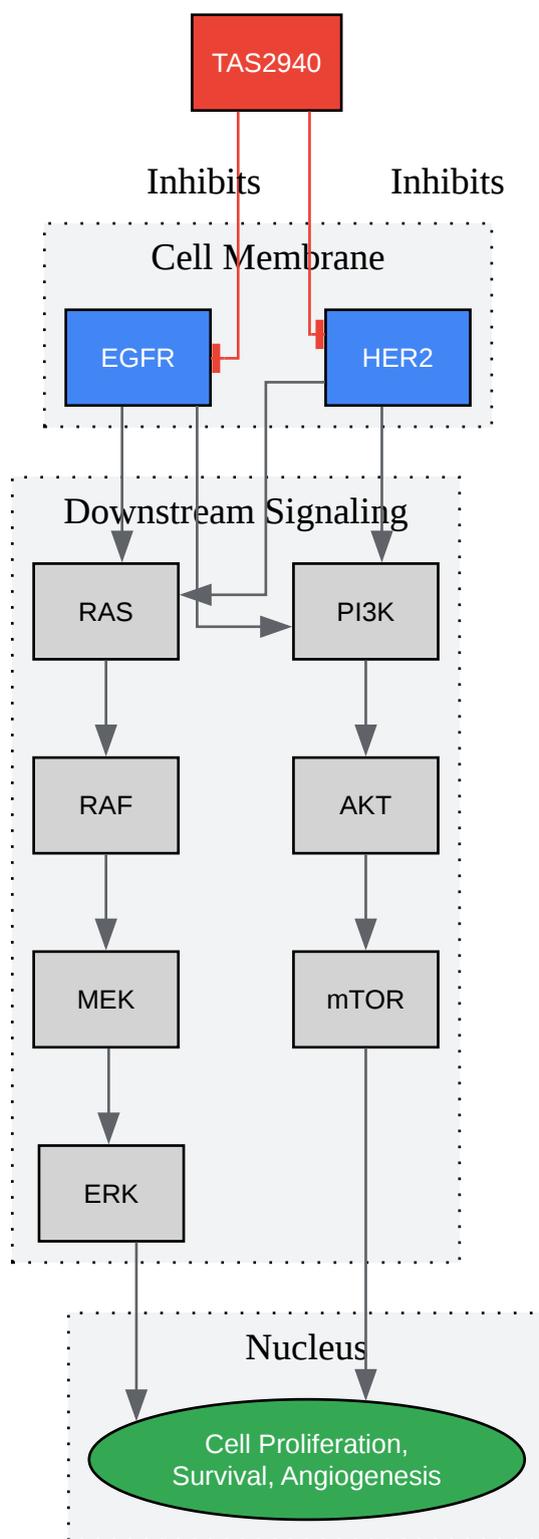
The ongoing Phase 1 trial (NCT04982926) for **TAS2940** employs a Bayesian optimal interval design for its dose-escalation part.[3] The primary objectives are to determine the MTD in Part 1 and assess the anti-tumor activity in Part 2 (dose expansion).[3] Key aspects of the methodology include:

- **Patient Eligibility:** Patients aged 18 years or older with measurable or non-measurable disease according to RECIST 1.1 or RANO criteria, an ECOG performance status of 0 or 1, and adequate organ function are eligible. Patients with non-stable brain metastases are excluded.[3]
- **Dose Escalation (Part 1):** The trial initiated with a starting dose of 15 mg orally once daily, with planned escalations to 30, 60, 120, 240, and 480 mg.[3]
- **Dose Expansion (Part 2):** Once the recommended Phase 2 dose is established, the study will enroll patients into specific cohorts:
  - Cohort A: Non-small cell lung cancer (NSCLC)

- Cohort B: HER2+ breast cancer
- Cohort C: Recurrent/refractory glioblastoma
- Cohort D: Other solid tumors with EGFR/HER2 aberrations[2][3]
- Safety and PK Assessment: The safety and pharmacokinetic profiles of **TAS2940** are assessed in both parts of the trial.[3]

## Mandatory Visualizations

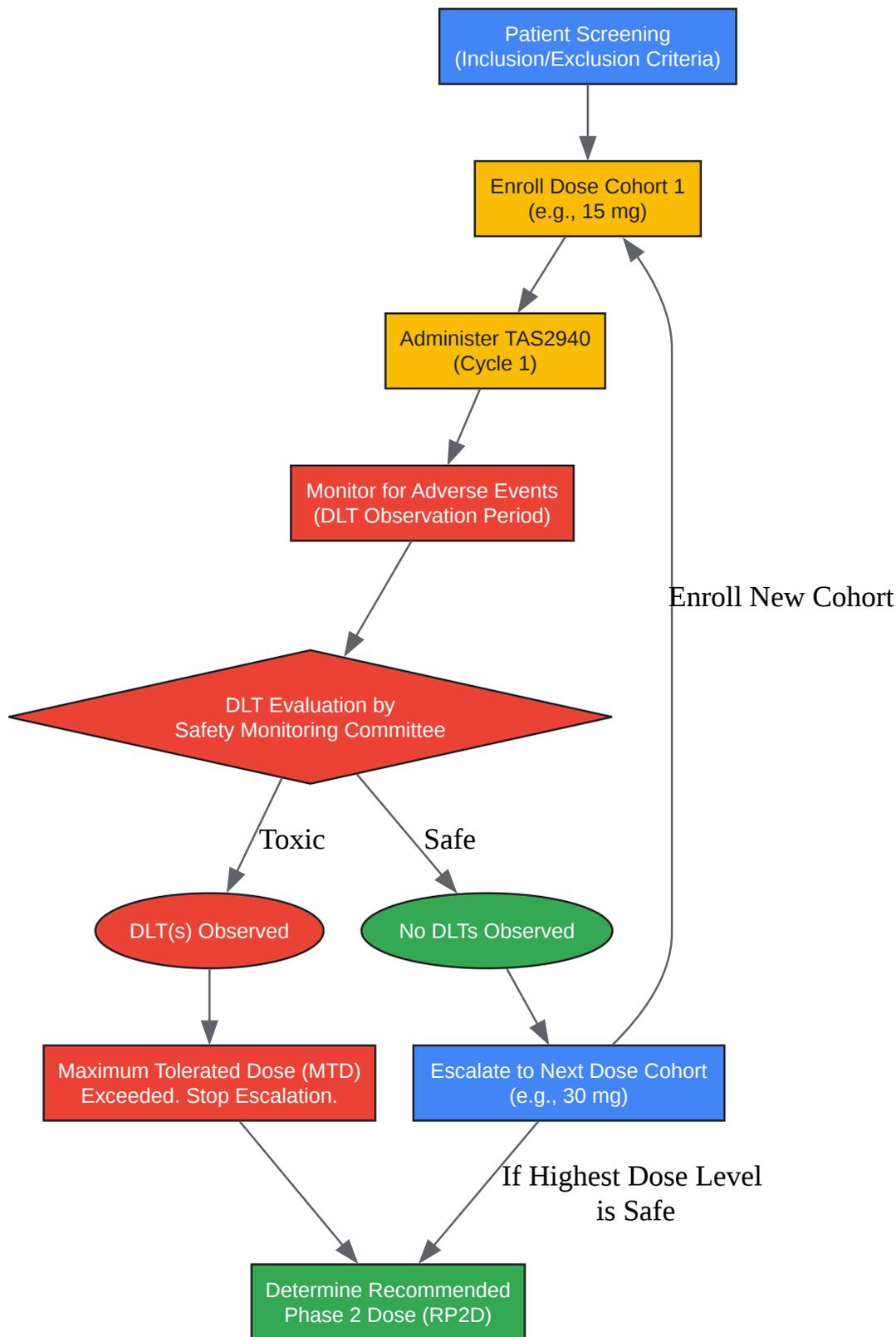
### **TAS2940 Mechanism of Action: Inhibition of the ERBB Signaling Pathway**



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Caption: **TAS2940** inhibits EGFR and HER2 signaling pathways.

# Experimental Workflow for DLT Assessment in a Phase 1 Trial



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Caption: Workflow for DLT assessment in a Phase 1 dose-escalation trial.

## Troubleshooting and FAQs

Q1: A researcher in our lab is observing unexpected in vitro cytotoxicity at concentrations presumed to be safe based on early clinical data. What could be the cause?

A1: Several factors could contribute to this discrepancy:

- Different biological systems: In vitro cell-based assays may not fully recapitulate the in vivo human environment. The pharmacokinetics and metabolism of **TAS2940** in a patient are significantly different from the conditions in a cell culture dish.
- Cell line sensitivity: The specific cell line being used may have a higher sensitivity to pan-ERBB inhibition than the tumor types currently being studied in the clinical trial.
- Off-target effects: While **TAS2940** is a selective pan-ERBB inhibitor, at high in vitro concentrations, off-target effects that are not clinically relevant at therapeutic doses might be observed.[4]
- Experimental conditions: Variations in experimental protocols, such as incubation time, serum concentration, and cell density, can influence cytotoxicity results.

Q2: We are designing a preclinical study for a combination therapy with **TAS2940**. What potential toxicities should we be vigilant for?

A2: While clinical DLTs for **TAS2940** are not yet established, based on its mechanism as a pan-ERBB inhibitor, you should monitor for toxicities commonly associated with this class of drugs.

These may include:

- Dermatological toxicities: Rash, acneiform dermatitis, and dry skin are common with EGFR inhibitors.
- Gastrointestinal toxicities: Diarrhea, nausea, and vomiting are frequently observed.
- Constitutional symptoms: Fatigue and anorexia can occur.

- **Cardiotoxicity:** Although less common with small molecule inhibitors than with monoclonal antibodies, monitoring cardiac function is prudent, especially in combination studies.

It is also crucial to consider the toxicity profile of the combination agent and monitor for any overlapping or synergistic toxicities.

Q3: Where can I find the most up-to-date information on the safety profile and DLTs of **TAS2940**?

A3: The most reliable sources for emerging data on **TAS2940** will be:

- **Official Clinical Trial Registries:** The clinical trial listing for NCT04982926 on platforms like ClinicalTrials.gov will be updated with study progress and publications.[1]
- **Peer-Reviewed Publications:** As data from the Phase 1 trial matures, it will be published in scientific journals.
- **Scientific Meeting Abstracts and Presentations:** Updates are often presented at major oncology conferences such as ASCO, ESMO, and AACR.[3]
- **Company Press Releases and Investor Communications:** The sponsoring pharmaceutical company, Taiho Pharmaceutical Co., Ltd., may release updates on the clinical development of **TAS2940**.

Q4: What is the mechanism of action of **TAS2940**?

A4: **TAS2940** is an orally bioavailable, small molecule inhibitor that targets and binds to epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[5] It is an irreversible pan-ERBB inhibitor, meaning it forms a covalent bond with the receptor, leading to sustained inhibition of downstream signaling pathways involved in tumor cell proliferation, survival, and angiogenesis.[4][6] **TAS2940** has demonstrated potency against various HER2 and EGFR mutations, including exon 20 insertions.[4][7] Preclinical studies have also shown that it can penetrate the brain, suggesting potential efficacy against brain tumors and metastases.[7]

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